2,6-ジクロロアニソール

概要

説明

GR218231は、ドパミンD3受容体アンタゴニストとして知られる合成有機化合物ですこの化合物は、血液脳関門におけるP-糖タンパク質の活性を可視化および定量化する上で有望であることが示されています .

科学的研究の応用

GR218231 has been utilized in various scientific research applications:

作用機序

GR218231は、ドパミンD3受容体を拮抗することによって効果を発揮します。この相互作用は受容体の活性を阻害し、さまざまな神経学的状態の研究に役立ちます。 さらに、この化合物とP-糖タンパク質の相互作用は、血液脳関門における薬物やその他の物質の流出に影響を与える可能性を示唆しています .

準備方法

GR218231の合成は、デスメチル前駆体と11C-メチルトリフラートの反応を伴います。 この方法は、化合物を陽電子放出同位体である炭素-11で標識するために使用されており、PETイメージングに適しています . 調製により、15 ± 10 GBq/μmolの比放射能を持つ放射化学的産物が得られます .

化学反応の分析

GR218231は、以下を含むいくつかのタイプの化学反応を起こします。

科学研究への応用

GR218231は、さまざまな科学研究に応用されています。

類似化合物との比較

GR218231は、ドパミンD3受容体アンタゴニストとP-糖タンパク質の基質の両方としての二重役割においてユニークです。類似の化合物には以下が含まれます。

ビフェプルーノクス: ドパミンD2およびD3受容体の部分アゴニスト.

アリピプラゾール: ドパミンD2およびD3受容体の別の部分アゴニスト.

これらの化合物は、GR218231と一部の薬理学的特性を共有していますが、特定の受容体との相互作用と応用において異なります。

生物活性

2,6-Dichloroanisole (2,6-DCA) is a halogenated aromatic compound known for its significant biological activity, particularly in the context of environmental science and food safety. This article aims to provide a comprehensive overview of the biological activity of 2,6-DCA, including its mechanisms of action, environmental implications, and relevant case studies.

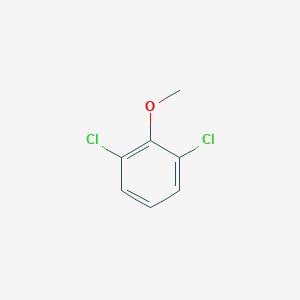

2,6-DCA is a chlorinated derivative of anisole, characterized by two chlorine atoms attached to the aromatic ring at the 2 and 6 positions. Its chemical structure can be represented as follows:

The presence of chlorine atoms enhances its reactivity and potential biological interactions.

Mechanisms of Biological Activity

1. Antimicrobial Properties

Research has demonstrated that 2,6-DCA exhibits antimicrobial activity against various microorganisms. A study highlighted its effectiveness as a bactericide, particularly against certain strains of bacteria. The compound's mode of action is believed to involve disruption of cellular membranes and interference with metabolic processes .

2. Environmental Fate and Biotransformation

The environmental behavior of 2,6-DCA is crucial for understanding its ecological impact. It can undergo biotransformation in anaerobic conditions, leading to the formation of other chlorinated compounds such as 2,6-dichlorophenol. This transformation is facilitated by microbial activity in soil and water environments .

Case Studies

Case Study 1: Cork Taint in Wines

One significant application of 2,6-DCA is its involvement in cork taint, which affects wine quality. The compound can form through microbial O-methylation processes involving chlorophenols present in cork materials. The presence of 2,6-DCA contributes to off-flavors in wines, making it a critical target for quality control measures in the wine industry .

Case Study 2: Microbial Activity in Drinking Water Systems

A pilot investigation revealed that microbial communities in drinking water distribution systems could produce 2,6-DCA through the methylation of chlorinated phenols. This finding underscores the importance of monitoring microbial activity to prevent the formation of undesirable compounds that could compromise water quality .

Toxicological Profile

The toxicological effects of 2,6-DCA have been studied extensively. Its taste threshold is notably low, which raises concerns about sensory impacts even at minimal concentrations . Toxicological assessments indicate potential risks associated with prolonged exposure to halogenated compounds like 2,6-DCA.

Data Table: Biological Activity Summary

特性

IUPAC Name |

1,3-dichloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLMCDNAVVJKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062097 | |

| Record name | 2,6-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-65-2 | |

| Record name | 2,6-Dichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data available for 2,6-Dichloroanisole?

A1: 2,6-Dichloroanisole (DCA) has the molecular formula C₇H₆Cl₂O and a molecular weight of 177.04 g/mol. Spectroscopic studies using ¹H NMR have revealed key structural information about DCA. Research indicates that the minimum energy conformation of DCA involves the chlorine atoms and the methoxy group (–OCH₃) preferentially occupying positions on the plane of the aromatic ring, while the COC and phenyl planes remain orthogonal [, ]. Additionally, the dihedral angle (HCH) within the methyl group of DCA has been determined to be 110.0°, with a C–H bond length (rCH) of 1.14 ± 0.04 Å []. Further analysis using ²H NMR on deuterated DCA (OCD₃) determined the quadrupole coupling constant of the C–D bond to be 144 ± 24 kHz [].

Q2: How stable is 2,6-Dichloroanisole under different conditions?

A2: While the provided research does not offer specific data on DCA's stability under various conditions, one study used electron beam irradiation to potentially degrade 2,4,6-trichloroanisole, a related compound often found alongside DCA []. This suggests that DCA, similar to other haloanisoles, might be susceptible to degradation by certain treatments, but further research is needed to confirm this.

Q3: What are the common analytical methods used to detect and quantify 2,6-Dichloroanisole?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for analyzing 2,6-Dichloroanisole, particularly in the context of wine contamination []. This method offers high sensitivity and selectivity for detecting and quantifying DCA, even at trace levels [, ]. Researchers often employ a polydeuterated form of TCA as an internal standard for accurate quantification []. Additionally, headspace solid-phase microextraction (HS-SPME) coupled with GC and a two-dimensional detection system using both an electron capture detector (ECD) and inductively coupled plasma mass spectrometer (ICP-MS) has proven effective in analyzing DCA in complex matrices like wine []. This method combines the halogen sensitivity of ECD with the selectivity of ICP-MS for reliable identification and quantification [].

Q4: How is 2,6-Dichloroanisole typically synthesized?

A4: One reported method for synthesizing 2,6-Dichloroanisole involves using dimethyl carbonate (DMC) as a methylating agent []. This method utilizes 2,6-dichlorophenol as the starting material and employs potassium carbonate (K₂CO₃) and polyethylene glycol 400 (PEG-400) as a phase-transfer catalyst []. This specific synthesis route offers an alternative to traditional methods that rely on more toxic methylating agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。